pKa Modulation and Enhanced Acidity
5‑Bromo‑3‑hydroxy‑2‑methoxybenzoic acid exhibits a predicted pKa of 3.58 ± 0.10, which is 0.12 log units more acidic than 5‑bromo‑2‑methoxybenzoic acid (pKa 3.70 ± 0.10) . The introduction of the 3‑hydroxy group exerts an electron‑withdrawing effect that stabilizes the conjugate base, a phenomenon not observed in the hydroxy‑absent analog. This shift, while modest in magnitude, places the target compound closer to the ionization state of 3‑hydroxy‑2‑methoxybenzoic acid (pKa 3.5) [1] while retaining the heavy‑atom reactivity of the brominated scaffold.
| Evidence Dimension | Acid dissociation constant (predicted pKa) |
|---|---|
| Target Compound Data | pKa 3.58 ± 0.10 (ChemAxon prediction) |
| Comparator Or Baseline | 5‑Bromo‑2‑methoxybenzoic acid: pKa 3.70 ± 0.10; 3‑Hydroxy‑2‑methoxybenzoic acid: pKa 3.5 |
| Quantified Difference | ΔpKa = −0.12 vs 5‑bromo‑2‑methoxybenzoic acid; ΔpKa = +0.08 vs 3‑hydroxy‑2‑methoxybenzoic acid |
| Conditions | Predicted values using ChemAxon software; experimental verification recommended |
Why This Matters
Small pKa differences of <0.5 units can translate to meaningful changes in the ionized fraction at physiological pH (7.4), affecting solubility, passive permeability, and ultimately bioavailability in lead optimisation.
- [1] PhytoBank. 3-Hydroxy-2-methoxybenzoic acid (PHY0117644). pKa (Strongest Acidic): 3.5 (ChemAxon). https://phytobank.ca/metabolites/PHY0117644 (accessed 2026-05-05). View Source
